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Compound of Interest

4-Amino-N-
Compound Name:
methylbenzeneethanesulfonamide

Cat. No. B113387

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "4-Amino-N-methylbenzeneethanesulfonamide”.
However, publicly available data for this exact compound is scarce. This guide will focus on the
closely related and well-documented compound, 4-Amino-N-
methylbenzenemethanesulfonamide, as a representative molecule for in silico modeling of this
class of sulfonamides. The principles and methodologies described herein are broadly
applicable to related sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological
activities, including antimicrobial and anticancer effects.[1][2] 4-Amino-N-
methylbenzenemethanesulfonamide serves as a crucial intermediate in the synthesis of
various pharmaceuticals, such as the migraine medication Sumatriptan.[3] Understanding the
interactions of this and related compounds with biological targets at a molecular level is
paramount for rational drug design and lead optimization. In silico modeling provides a
powerful and cost-effective approach to investigate these interactions, predict compound
activity, and assess pharmacokinetic properties.[4]
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This technical guide provides an in-depth overview of the core in silico methodologies for
modeling the interactions of 4-Amino-N-methylbenzenemethanesulfonamide, including
molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: In Silico Interaction Analysis

Quantitative data from in silico studies are essential for comparing and prioritizing potential
drug candidates. The table below presents a hypothetical summary of results from a molecular
docking study of 4-Amino-N-methylbenzenemethanesulfonamide and its analogs against a
common sulfonamide target, Dihydropteroate Synthase (DHPS).

Predicted
. _— Key
] Docking Score Inhibition ]
Compound Target Protein . Interacting
(kcal/mol) Constant (Ki) .
Residues
(uM)
4-Amino-N-
methylbenzenem ] Arg63, Ser219,
_ DHPS (E. coli) -8.5 0.52
ethanesulfonami Arg220
de
Analog A (N- ] Arg63, Phel90,
DHPS (E. coli) -8.2 0.75
ethyl) Ser219
Analog B (3- ) Arg63, Ser219,
DHPS (E. coli) -9.1 0.21
chloro) Arg220, Pro232
Sulfanilamide ] Arg63, Ser219,
DHPS (E. coli) -7.9 1.20

(Control)

Arg220

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico experiments.

The following sections outline the standard protocols for molecular docking, molecular

dynamics simulations, and ADMET prediction.
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Molecular docking predicts the preferred orientation of a ligand when bound to a receptor,
estimating the binding affinity and interaction patterns.[5]

e Protein Preparation:

o

The 3D structure of the target protein (e.g., Dihydropteroate Synthase, PDB ID: 1AJO) is
obtained from the Protein Data Bank.[6]

o

Water molecules and co-crystalized ligands are removed.

[¢]

Hydrogen atoms are added to the protein structure.

[e]

The protein structure is energy minimized using a suitable force field (e.g., CHARMMS36).
e Ligand Preparation:

o The 2D structure of 4-Amino-N-methylbenzenemethanesulfonamide is drawn using a
chemical drawing tool and converted to a 3D structure.

o The ligand's geometry is optimized, and partial charges are assigned using a force field
like MMFF94.[6]

e Docking Simulation:

o A docking software (e.g., AutoDock, MOE, or ArgusLab) is used to perform the simulation.

[41[6][7]

o The binding site on the receptor is defined, typically based on the position of a known
inhibitor or through pocket detection algorithms.

o The docking algorithm explores various conformations and orientations of the ligand within
the binding site.

e Analysis of Results:

o The resulting poses are ranked based on a scoring function that estimates the binding free
energy.
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o The pose with the best score is analyzed to identify key interactions such as hydrogen
bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site
residues.[5]

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over
time, offering a more realistic representation of the biological system.[8][9][10]

o System Preparation:

o The best-ranked docked pose of the protein-ligand complex is used as the starting
structure.

o The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).
o The box is solvated with an explicit water model (e.g., TIP3P).

o lons (e.g., Na+ and CI-) are added to neutralize the system and mimic physiological salt
concentrations.

e Energy Minimization:

o The entire system (protein, ligand, water, and ions) is energy minimized to remove steric
clashes and bad contacts.

o Equilibration:

o The system is gradually heated to the desired temperature (e.g., 300 K) under constant
volume (NVT ensemble).

o The system is then equilibrated at the desired pressure (e.g., 1 atm) and temperature
(NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand
are often applied and gradually released during equilibration.

e Production MD:

o The production simulation is run for a significant period (e.g., 100 ns or more) without
restraints.
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o The trajectory of the atoms is saved at regular intervals.

o Trajectory Analysis:

o The stability of the protein-ligand complex is assessed by calculating the root-mean-
square deviation (RMSD).

o The flexibility of the protein is analyzed using the root-mean-square fluctuation (RMSF).

o The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein
is monitored throughout the simulation.

ADMET prediction is a computational approach to estimate the pharmacokinetic and
toxicological properties of a compound.[11][12][13][14]

e Input Preparation:

o The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide is provided as a
SMILES string or in a 2D/3D file format.

e Property Calculation:

o Avariety of computational tools and web servers (e.g., ADMETIlab, pkCSM, or
SwissADME) are used to predict ADMET properties.[14]

o These tools employ various models, including quantitative structure-activity relationship
(QSAR) models, to make predictions.[15]

» Predicted Properties:

[e]

Absorption: Caco-2 permeability, human intestinal absorption, P-glycoprotein
substrate/inhibitor.

[e]

Distribution: Blood-brain barrier penetration, plasma protein binding.

o

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

[¢]

Excretion: Renal organic cation transporter substrate.
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o Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
¢ Analysis:

o The predicted properties are analyzed to assess the "drug-likeness" of the compound and
to identify potential liabilities that may need to be addressed through chemical
modification.
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Caption: Workflow for in silico modeling of ligand-protein interactions.
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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.[1][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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